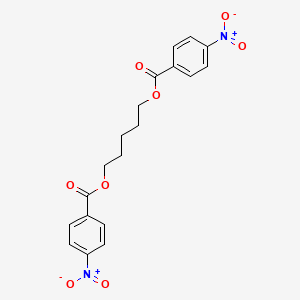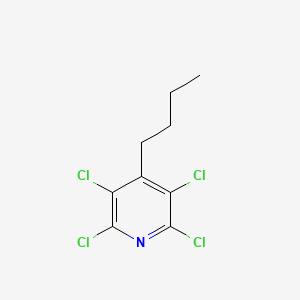
4-Butyl-2,3,5,6-tetrachloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-2,3,5,6-tetrachloropyridine is a chlorinated heterocyclic compound belonging to the pyridine family. This compound is characterized by the presence of four chlorine atoms and a butyl group attached to the pyridine ring. Chlorinated pyridines are known for their significant reactivity and are widely used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,3,5,6-tetrachloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with butyl lithium, which results in the substitution of one chlorine atom with a butyl group. The reaction is usually carried out in an aprotic solvent under controlled temperature conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using pyridine as the starting material. The process includes multiple steps of chlorination and purification to achieve the desired product with high purity. The use of advanced chlorination techniques and optimized reaction conditions ensures cost-effective and sustainable production .
化学反応の分析
Types of Reactions
4-Butyl-2,3,5,6-tetrachloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyridine ring, nucleophiles readily attack the chlorine atoms, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form less chlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include butyl lithium, dimethyl sulfate, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and solvent conditions to achieve high selectivity and yield .
Major Products Formed
Major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and various heterocyclic compounds. The specific products depend on the nature of the reagents and reaction conditions used .
科学的研究の応用
4-Butyl-2,3,5,6-tetrachloropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of pesticides, herbicides, and other industrial chemicals.
作用機序
The mechanism of action of 4-Butyl-2,3,5,6-tetrachloropyridine involves its interaction with various molecular targets and pathways. The electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical syntheses and industrial applications .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrachloropyridine: Lacks the butyl group, making it less hydrophobic and less reactive towards certain nucleophiles.
4-Methyl-2,3,5,6-tetrachloropyridine: Contains a methyl group instead of a butyl group, resulting in different reactivity and physical properties.
Pentachloropyridine: Contains an additional chlorine atom, making it more reactive towards nucleophilic substitution.
Uniqueness
4-Butyl-2,3,5,6-tetrachloropyridine is unique due to the presence of the butyl group, which enhances its hydrophobicity and reactivity towards certain nucleophiles. This makes it a valuable compound in various chemical syntheses and industrial applications .
特性
CAS番号 |
23985-85-5 |
|---|---|
分子式 |
C9H9Cl4N |
分子量 |
273.0 g/mol |
IUPAC名 |
4-butyl-2,3,5,6-tetrachloropyridine |
InChI |
InChI=1S/C9H9Cl4N/c1-2-3-4-5-6(10)8(12)14-9(13)7(5)11/h2-4H2,1H3 |
InChIキー |
JYPSGYZTBIAHIY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


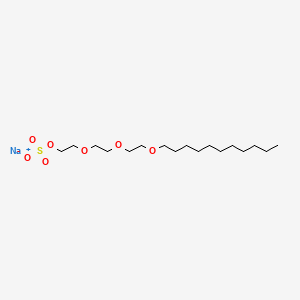


![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
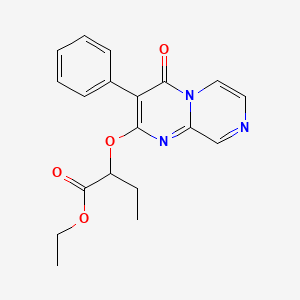
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
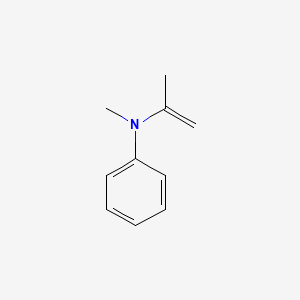
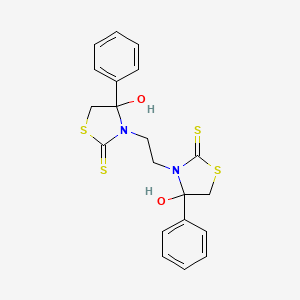

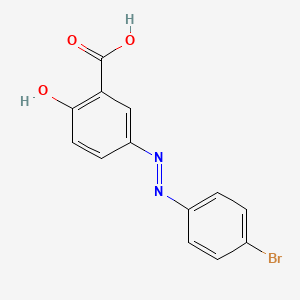
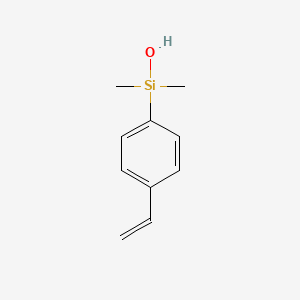
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
